N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Lipophilicity Physicochemical properties Medicinal chemistry

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (CAS 920483-38-1; molecular formula C₁₃H₂₀N₂O; molecular weight 220.31 g/mol) is a secondary amine compound featuring a para-substituted morpholinophenyl moiety linked to an N-methyl ethanamine backbone. The compound is classified structurally as a substituted phenethylamine derivative bearing a morpholine heterocycle.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 920483-38-1
Cat. No. B1438281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(4-morpholin-4-ylphenyl)ethanamine
CAS920483-38-1
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)N2CCOCC2)NC
InChIInChI=1S/C13H20N2O/c1-11(14-2)12-3-5-13(6-4-12)15-7-9-16-10-8-15/h3-6,11,14H,7-10H2,1-2H3
InChIKeyVTFHAOAYZBUAIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(4-morpholin-4-ylphenyl)ethanamine (920483-38-1): Procurement-Focused Overview for Research Sourcing


N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine (CAS 920483-38-1; molecular formula C₁₃H₂₀N₂O; molecular weight 220.31 g/mol) is a secondary amine compound featuring a para-substituted morpholinophenyl moiety linked to an N-methyl ethanamine backbone [1]. The compound is classified structurally as a substituted phenethylamine derivative bearing a morpholine heterocycle. Its computed physicochemical properties include an XLogP3-AA of 1.4, a topological polar surface area (TPSA) of 24.5 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds [1]. The compound is commercially available as a research reagent and synthetic intermediate, with purity specifications typically reported at ≥97% or 98% from established chemical suppliers .

Why N-Methyl-1-(4-morpholin-4-ylphenyl)ethanamine (920483-38-1) Cannot Be Replaced with Closest Analogs: Key Differentiation Rationale


Compounds within the morpholinophenyl ethanamine class exhibit quantifiable physicochemical divergence that precludes simple substitution in synthetic or assay contexts. Structural variations—including the presence or absence of N-methylation, substitution position on the phenyl ring (para vs. meta), and carbon chain length between the amine and aromatic ring—produce measurable differences in computed descriptors such as lipophilicity (XLogP), polar surface area, and molecular weight that directly influence synthetic utility, solubility behavior, and potential biological target engagement [1][2]. The N-methyl secondary amine functionality in 920483-38-1 confers distinct reactivity as a synthetic intermediate compared to its primary amine analogs, including differential behavior in reductive amination, alkylation, and amide coupling reactions. These structure-derived differences underscore why procurement decisions must be compound-specific rather than class-driven.

Product-Specific Quantitative Evidence Guide: N-Methyl-1-(4-morpholin-4-ylphenyl)ethanamine (920483-38-1) vs. Closest Analogs


N-Methylation Confers Increased Lipophilicity (XLogP3-AA) vs. Unmethylated Primary Amine Analog

N-Methyl-1-(4-morpholin-4-ylphenyl)ethanamine exhibits a computed XLogP3-AA value of 1.4, representing a quantifiable increase in lipophilicity compared to the unmethylated primary amine analog 1-(4-morpholin-4-ylphenyl)ethanamine (CAS 728024-36-0), which has a lower computed lipophilicity consistent with its additional hydrogen bond donor capacity [1][2]. This difference arises directly from N-methylation replacing a primary amine hydrogen with a methyl group, reducing hydrogen bond donor count from two to one.

Lipophilicity Physicochemical properties Medicinal chemistry

Molecular Weight Differentiation: 220.31 g/mol vs. Ethyl-Linker Analog (C12H18N2O; 206.28 g/mol)

N-Methyl-1-(4-morpholin-4-ylphenyl)ethanamine has a molecular formula of C₁₃H₂₀N₂O and a molecular weight of 220.31 g/mol (exact mass: 220.157563266 Da), which is structurally and gravimetrically distinct from the ethyl-linked analog 2-(4-morpholinophenyl)ethanamine (CAS 733756-63-3; C₁₂H₁₈N₂O; 206.28 g/mol) that lacks the alpha-methyl branch on the ethanamine chain [1]. The additional methyl group in the target compound contributes approximately 14 mass units and introduces a stereocenter at the alpha-carbon position.

Molecular weight Physicochemical properties Chemical identity

Hydrogen Bond Donor Count Reduction (1 vs. 2) Impacts Physicochemical and Synthetic Behavior

N-Methyl-1-(4-morpholin-4-ylphenyl)ethanamine contains a secondary amine functionality, yielding a hydrogen bond donor count of 1 (computed by Cactvs 3.4.6.11). In contrast, the primary amine analog 1-(4-morpholin-4-ylphenyl)ethanamine (CAS 728024-36-0) possesses a hydrogen bond donor count of 2 [1][2]. Both compounds share a hydrogen bond acceptor count of 3 and a TPSA of approximately 24.5 Ų.

Hydrogen bonding Synthetic intermediate Amine reactivity

Computed Basicity (pKa ~9.51) Supports Protonation State Predictions for Purification and Formulation

The predicted acid dissociation constant (pKa) for N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is approximately 9.51 ± 0.10, as estimated for the core structural scaffold benzenemethanamine, alpha-methyl-4-(4-morpholinyl)- . This value is consistent with the expected basicity of a secondary alkylamine adjacent to an aromatic ring. For comparison, the morpholine nitrogen in similar compounds typically exhibits a pKa in the range of 7–8, while the exocyclic amine nitrogen (the N-methyl ethanamine moiety) is the more basic site with a pKa near 9.5.

pKa Ionization Chromatography

Purity Specification Differentiation: ≥97–98% Target Compound vs. Analog Grade Availability

Commercially available N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is offered with specified purity of NLT 97% (MolCore) or 98% (Leyan, Catalog No. 1749105) . In comparison, certain structural analogs such as 1-(4-morpholin-4-ylphenyl)ethanamine (CAS 728024-36-0) are more broadly available in multiple purity grades including reagent grade and higher specifications from numerous vendors, whereas the target compound has a more limited and specific supply chain with defined purity specifications that must be verified for critical applications.

Purity Quality control Procurement

Optimal Research and Industrial Application Scenarios for N-Methyl-1-(4-morpholin-4-ylphenyl)ethanamine (920483-38-1)


Synthesis of Tertiary Amine Pharmacophores Requiring Mono-N-Alkylation Selectivity

As a secondary amine with a single hydrogen bond donor (vs. two in primary amine analogs), 920483-38-1 enables selective mono-N-alkylation without requiring orthogonal protection strategies . Its N-methyl ethanamine scaffold provides a pre-installed methyl group that eliminates an additional synthetic step, while the para-morpholinophenyl moiety serves as a modular building block for generating diverse tertiary amine pharmacophores via reductive amination, alkylation with electrophiles, or Buchwald-Hartwig coupling.

Chromatographic Method Development Leveraging Defined pKa and Ionization Behavior

The predicted pKa of ~9.51 ± 0.10 for the exocyclic amine nitrogen provides a quantitative basis for developing reverse-phase HPLC purification protocols and LC-MS analytical methods. The compound's XLogP of 1.4 and TPSA of 24.5 Ų [1] further guide mobile phase selection and column choice. At analytical pH (e.g., 2–7), the compound exists predominantly in its protonated form, facilitating retention on C18 columns under acidic conditions.

Quality Control Reference Standard for Morpholine-Containing Research Intermediates

With vendor-specified purity of 97–98% and fully characterized physicochemical properties (MW 220.31 g/mol, exact mass 220.157563266 Da) [1], 920483-38-1 is suitable as a reference standard for verifying the identity and purity of synthesized derivatives in medicinal chemistry programs. Its defined molecular weight and exact mass enable unambiguous LC-MS confirmation of reaction products when 920483-38-1 is employed as a synthetic intermediate.

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